molecular formula C19H21N5O3 B2550827 3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide CAS No. 452089-88-2

3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide

Cat. No. B2550827
CAS RN: 452089-88-2
M. Wt: 367.409
InChI Key: YTHPRLAVPUWLFQ-MOSHPQCFSA-N
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Description

The compound "3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide" is a synthetic molecule that may be related to various research areas, including the development of new pharmaceutical agents. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their potential biological activities, which can be extrapolated to hypothesize about the properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the coupling of carboxylic acid derivatives with amines or amides in the presence of coupling reagents such as N,N-carbonyldiimidazole (CDI). For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was synthesized by reacting 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with substituted benzylamines . Similarly, β-lithiations of carboxamides have been used to synthesize β-substituted-α,β-unsaturated amides, which could be a potential method for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as (1)H NMR, (13)C NMR, IR spectroscopy, and mass spectrometry . A single crystal X-ray study has been reported for a related compound to determine its conformational features . These techniques could be applied to determine the molecular structure of "3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide".

Chemical Reactions Analysis

Compounds containing the benzotriazole moiety have been shown to undergo reactions such as ethylation and Michael addition . The reactivity of the benzotriazole group in the presence of bases and its ability to form various substituted products could be relevant for the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, including their solubility, molar conductance, and magnetic susceptibility . These properties are crucial for understanding the behavior of the compound in biological systems and could be investigated for "3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide" as well.

Biological Evaluation

Compounds with structural similarities have been evaluated for their biological activities, including anticonvulsant , antimicrobial , anti-inflammatory , and psychotropic activities . These studies suggest that the compound of interest could also possess a range of biological activities, which would need to be confirmed through experimental evaluation.

Scientific Research Applications

Benzotriazole Derivatives in Scientific Research

  • Synthesis and Applications : Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), have been noted for their versatility in the preparation of metal passivators and light-sensitive materials. A practical synthesis approach for such derivatives emphasizes their significance in green chemistry and their utility in environmentally benign processes (Gu et al., 2009).

  • Antioxidant and Anti-inflammatory Agents : Research focusing on benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. The synthesis of such compounds and their evaluation for in vitro antioxidant and anti-inflammatory activities reveal the promise of benzotriazole and related structures in developing therapeutic agents (Raut et al., 2020).

  • Sedation and Anesthesia : The study of benzodiazepines, including novel compounds like remimazolam, provides insights into the development of drugs with rapid onset and high safety profiles for use in anesthesia and sedation. This research indicates the importance of benzotriazole derivatives in creating safer, more predictable sedatives with rapid metabolization (Noor et al., 2021).

  • Anticancer Properties : The exploration of benzotriazine di-N-oxide class, including tirapazamine, for their selective toxicity towards hypoxic cells in cancer treatment underscores the potential of benzotriazole derivatives in oncology. The mechanism involves a one-electron reduction to a free radical species that damages DNA, highlighting the therapeutic potential against hypoxic tumor cells (Browning & Wang, 1998).

properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13(14-8-9-17(26-2)18(12-14)27-3)20-22-19(25)10-11-24-16-7-5-4-6-15(16)21-23-24/h4-9,12H,10-11H2,1-3H3,(H,22,25)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHPRLAVPUWLFQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452089-88-2
Record name 3(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(3,4-DIMETHOXY-PH)ETHYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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